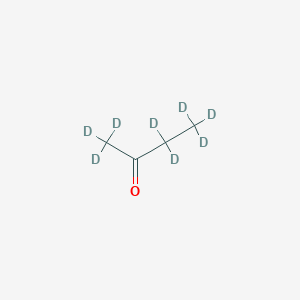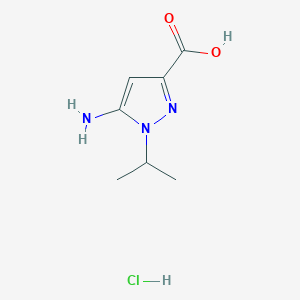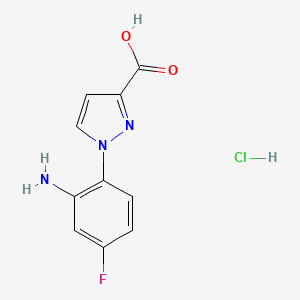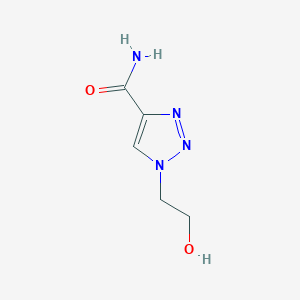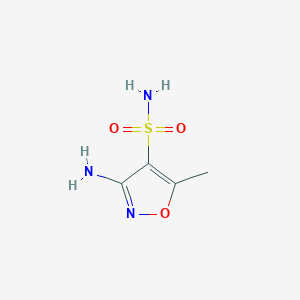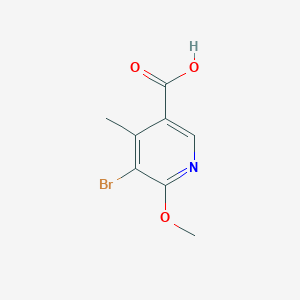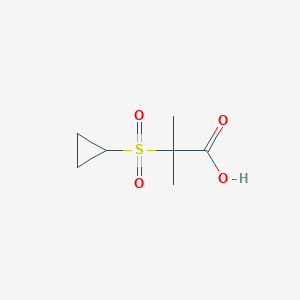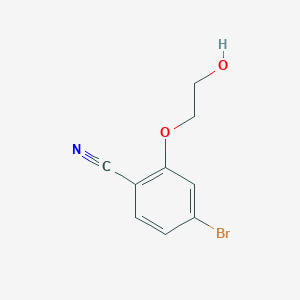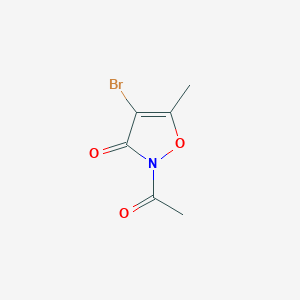
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride
説明
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF2NO3S . It has a molecular weight of 269.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF2NO3S/c1-4(13)12-8-5(10)2-3-6(7(8)11)16(9,14)15/h2-3H,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .科学的研究の応用
Modulation of Immune Responses
Compounds structurally related to 3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride have been explored for their ability to modulate immune responses. For instance, a study on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) demonstrated its capability to modify the reactivity of lymphoid cell populations affected by tumor growth. This compound was found to enhance the destruction of tumor cells by activated lymphocytes and macrophages, indicating a potential application in cancer immunotherapy (Wang et al., 2004).
Neuroprotection and Oxidative Stress
Another study investigated benzimidazole-containing acetamide derivatives for their neuroprotective effects against ethanol-induced neurodegeneration. These compounds showed promise in ameliorating oxidative stress and neuroinflammation, suggesting their application in researching neurodegenerative disorders (Imran et al., 2020).
Inflammation and Enzyme Inhibition
Research on N-(3-(aminomethyl)benzyl)acetamidine highlighted its role as an inducible nitric oxide synthase inhibitor, demonstrating effectiveness in reducing colonic inflammation in a rat model. This points towards applications in studying inflammatory diseases and their management (Menchen et al., 2001).
Chemical Synthesis and Drug Development
Compounds like this compound often serve as key intermediates in the synthesis of pharmacologically active molecules. For example, the synthesis of sulfamoyl dihydrobenzodioxins for exploring diuretic and antihypertensive activities indicates the role of such compounds in drug discovery and development processes (Itazaki et al., 1988).
Investigating Toxicity and Metabolism
Research on the metabolism and disposition of related compounds helps understand their pharmacokinetics and toxicological profiles, which is crucial for developing safer and more effective drugs. For instance, studies on sodium 4-[(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl]-gamma-oxobenzenebutanoate provided insights into its metabolic pathways and potential use in treating asthma and allergic disorders (Tocco et al., 1988).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-acetamido-2,4-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3S/c1-4(13)12-8-5(10)2-3-6(7(8)11)16(9,14)15/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHRRAPIPPGOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



